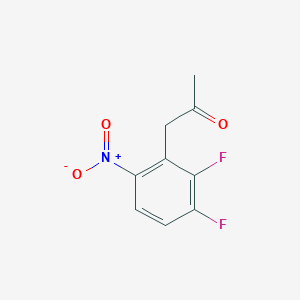

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Cat. No. B054819

Key on ui cas rn:

121247-16-3

M. Wt: 215.15 g/mol

InChI Key: ICTSDDZTPXZWEM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06933386B2

Procedure details

A mixture of 1-(2,3-difluoro-6-nitrophenyl)-propan-2-one (183 g) and potassium carbonate (100 g) in methanol (1 L) was heated at reflux for 3 h. The reaction mixture was then cooled and concentrated in vacuo to remove most of the methanol. The residue was diluted with ethyl acetate (1 L), filtered and washed with water. The separated aqueous layer was neutralized with 2N HCl and extracted with ethyl acetate (2×500 mL). The combined organic layer was washed with brine, dried (Na2SO4) and concentrated in vacuo to give a brown solid. The solid was triturated with diethyl ether and filtered to provide 1-(2-fluoro-3-methoxy-6-nitrophenyl)-propan-2-one (121 g, 71%) as a yellow solid. LC/MS; (M+H)+=228.2. C. A mixture of 1-(2-fluoro-3-methoxy-6-nitrophenyl)-propan-2-one from previous step (454 mg, 21 mmol) and pyridinium chloride (0.9 g, 7.8 mmol) was stirred at 180° C. for 75 min. The reaction was cooled to room temperature, diluted with 1N HCl (3 mL) and ethyl acetate (10 mL) and filtered. The filtrate was washed with brine (2×), dried and concentrated in vacuo to give 1-(2-fluoro-3-hydroxy-6nitrophenyl)-propan-2-one (410 mg, 96%) as a grey solid, which was used without further purification for the next step. LC/MS; (M+H)+=214. 1HNMR (CDCl3): δ 2.37 (s, 3H), 4.22 (s, 2H), 6.95 (dd, 1H), 7.95 (d, 1H, J=9.35 Hz). D. 1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one from previous step (50 g, 0.234 mol) was added to 2 liter round bottom flask. Water (1 L) was added, and the yellow suspension was stirred at RT. Sodium dithionite (225 g, 5.5 eq) was added in one portion and the reaction mixture was stirred and kept <30° C. until HPLC analysis indicated no starting material remained (typically less than 1 hour). Upon completion, the reaction mixture was cooled to 0° C. and the tan solid product was collected by vacuum filtration. The wet product was dried at <50° C. under house vacuum to afford 4-fluoro-2-methyl-1H-indol-5-ol (31.4 g, 81% yield) which was isolated as a tan crystalline powder. The material had an HPLC purity of >99.8. 1H NMR (CDCl3, 400 MHz) δ 7.8 (s, 1H), 6.9-6.7 (m, 2H), 6.2 (s,1H), 4.7 (s, 1H), 2.4 (s, 3H).

Yield

71%

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[C:7](F)=[CH:6][CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[C:3]=1[CH2:12][C:13](=[O:15])[CH3:14].[C:16](=O)([O-])[O-:17].[K+].[K+]>CO>[F:1][C:2]1[C:7]([O:17][CH3:16])=[CH:6][CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[C:3]=1[CH2:12][C:13](=[O:15])[CH3:14] |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

183 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(=CC=C1F)[N+](=O)[O-])CC(C)=O

|

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 3 h

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then cooled

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove most of the methanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The residue was diluted with ethyl acetate (1 L)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (2×500 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layer was washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a brown solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was triturated with diethyl ether

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C(=CC=C1OC)[N+](=O)[O-])CC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 121 g | |

| YIELD: PERCENTYIELD | 71% | |

| YIELD: CALCULATEDPERCENTYIELD | 73.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |